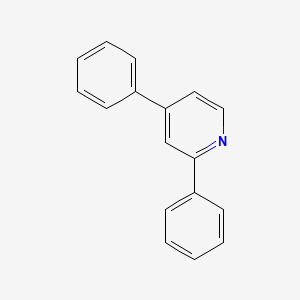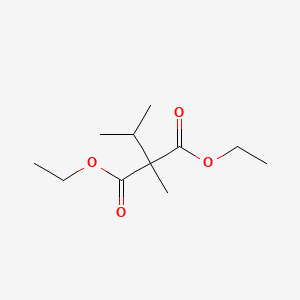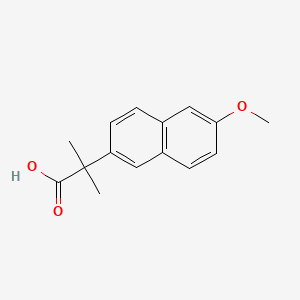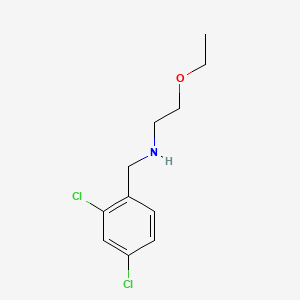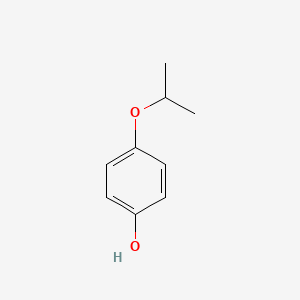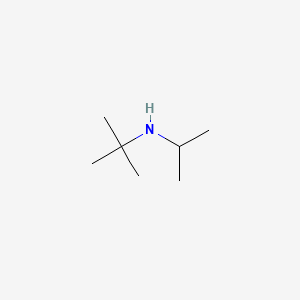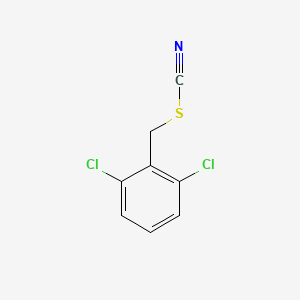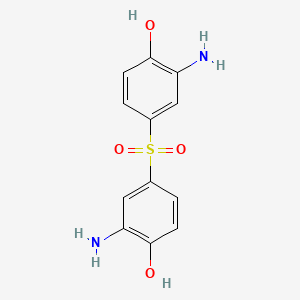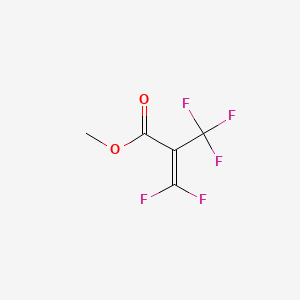
Methyl pentafluoromethacrylate
Übersicht
Beschreibung
Methyl pentafluoromethacrylate (MPFMA) is a monomer used in a variety of scientific research applications. It is a versatile and widely used chemical compound due to its ability to form a wide range of polymeric materials. MPFMA has been used in a variety of scientific research applications, including the synthesis of polymers, the synthesis of nanomaterials, and the development of novel drug delivery systems.
Wissenschaftliche Forschungsanwendungen
Aviation, Architecture, Medical Treatment, Optical Instruments
- Scientific Field : Material Science
- Application Summary : PMMA is widely used in aviation, architecture, medical treatment, optical instruments and other fields because of its good transparency, chemical stability and electrical insulation .
- Methods of Application : PMMA is synthesized by free radical polymerization, ionic polymerization and coordination polymerization .
- Results or Outcomes : The mechanical properties such as tensile strength, fracture surface energy, shear modulus and Young’s modulus are increased with the increase in molecular weight .
Nanotechnology
- Scientific Field : Nanotechnology
- Application Summary : PMMA advances have opened a wide variety of uses in nanotechnology .
- Methods of Application : The understanding of PMMA properties has greatly aided recent advancements in the polymer’s synthesis, modification, and applications .
- Results or Outcomes : The physical properties of PMMA are a simple tool that reveals the potentials of the substance in terms of chemistry and applications .
UV Protection
- Scientific Field : Material Science
- Application Summary : PMMA films incorporated with amorphous magnesium carbonate nanoparticles have enhanced UV protection .
- Methods of Application : A simple solution casting approach was used to obtain transparent and flexible PMMA films .
- Results or Outcomes : Optical transparency was retained in visible wavelengths, while transmittance in the UV-B region was reduced by 22% at 310 nm and 58% .
Optical and Pneumatic Actuation, Sensor, Analytical Detection, and Conductive Interfaces
- Scientific Field : Material Science
- Application Summary : PMMA is a promising polymer for applications such as optical and pneumatic actuation, sensor, analytical detection, and conductive interfaces .
- Methods of Application : PMMA is employed in biomedical applications, polymer electrolytes, polymer viscosity, and electro-diffusion or electro-osmotic flow drug delivery .
- Results or Outcomes : PMMA’s properties make it suitable for a wide range of applications .
Adhesives, Resins, and Copolymers
- Scientific Field : Material Science
- Application Summary : Methyl Methacrylate (MMA) is a versatile chemical compound with wide-ranging applications across numerous industries. It has various types including: adhesives, resins, and copolymers .
- Methods of Application : Properties like: hydrophobicity, hardness, and weatherability make MMA valuable in modern manufacturing and engineering .
- Results or Outcomes : MMA’s role as a monomeric liquid that polymerizes into valuable polymers such as polymethyl methacrylate (PMMA) .
Surgical Cements and Dental Prostheses
- Scientific Field : Biomedical Engineering
- Application Summary : MMA’s ability to cure quickly makes it valuable in the production of surgical cements and dental prostheses, for which rapid setting is required .
- Methods of Application : MMA is used primarily to produce polymethyl methacrylate (PMMA), a plastic known for its clarity, durability, resistance to UV light and weathering, and its versatility as a building block in polymer chemistry .
- Results or Outcomes : Additionally, MMA is used in making various coatings, adhesives, paints, and medical devices, due to its ability to impart properties such as: impact strength, weather resistance, and chemical resistance to the polymers it forms .
Sensors, Biomedical Engineering and Devices, Nanotechnology, Solar Applications, Energy Harvesting, and Drug Delivery Carrier
- Scientific Field : Material Science
- Application Summary : PMMA is widely used in sensors, biomedical engineering and devices, nanotechnology, solar applications, energy harvesting, and drug delivery carrier .
- Methods of Application : PMMA is synthesized by free radical polymerization, ionic polymerization and coordination polymerization .
- Results or Outcomes : The mechanical properties such as tensile strength, fracture surface energy, shear modulus and Young’s modulus are increased with the increase in molecular weight .
Transparent Plastics and Coatings to Adhesives and Sealants
- Scientific Field : Material Science
- Application Summary : MMA can be easily polymerized into polymethyl methacrylate (PMMA) and other copolymers, allowing for a wide range of applications, from transparent plastics and coatings to adhesives and sealants .
- Methods of Application : MMA is a monomeric liquid that polymerizes into valuable polymers such as polymethyl methacrylate (PMMA) .
- Results or Outcomes : MMA’s role as a monomeric liquid that polymerizes into valuable polymers such as polymethyl methacrylate (PMMA) .
Enhanced UV Protection and Water Adsorption Properties
- Scientific Field : Material Science
- Application Summary : PMMA films incorporated with amorphous magnesium carbonate nanoparticles have enhanced UV protection .
- Methods of Application : A simple solution casting approach was used to obtain transparent and flexible PMMA films .
- Results or Outcomes : Optical transparency was retained in visible wavelengths, while transmittance in the UV-B region was reduced .
Eigenschaften
IUPAC Name |
methyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5O2/c1-12-4(11)2(3(6)7)5(8,9)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJFAPJDIVTPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218622 | |
| Record name | Acrylic acid, 3,3-difluoro-2-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl pentafluoromethacrylate | |
CAS RN |
685-09-6 | |
| Record name | Methyl 3,3-difluoro-2-(trifluoromethyl)acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid, 3,3-difluoro-2-(trifluoromethyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, 3,3-difluoro-2-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl perfluoromethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



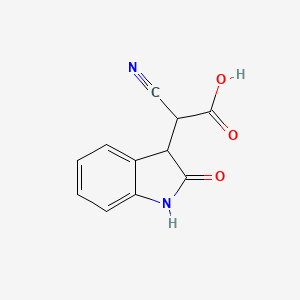
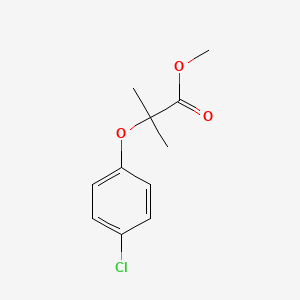
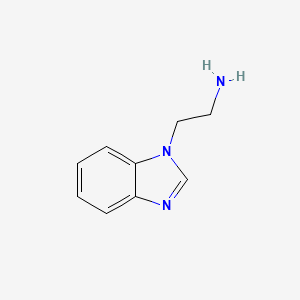
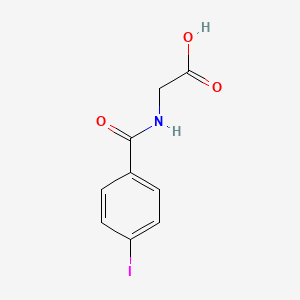
![2-[(Dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B1293726.png)
